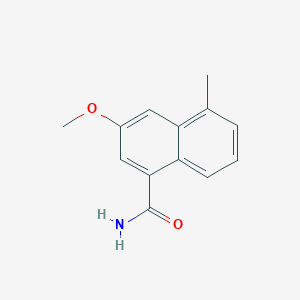![molecular formula C12H9NO3 B11890849 4-Methoxyfuro[2,3-B]quinolin-6-OL CAS No. 65967-10-4](/img/structure/B11890849.png)
4-Methoxyfuro[2,3-B]quinolin-6-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methoxyfuro[2,3-B]quinolin-6-OL can be synthesized through several methods. One common approach involves the reaction of furo[2,3-B]quinolin-6-one with methanol under acidic conditions to introduce the methoxy group at the 4-position . Another method involves the cyclization of appropriate precursors under specific conditions to form the furoquinoline core, followed by functionalization to introduce the methoxy and hydroxyl groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxyfuro[2,3-B]quinolin-6-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to modify the furoquinoline core.
Substitution: The methoxy group at the 4-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various reduced forms of the furoquinoline core .
Applications De Recherche Scientifique
4-Methoxyfuro[2,3-B]quinolin-6-OL has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Methoxyfuro[2,3-B]quinolin-6-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Methoxyfuro[2,3-B]quinolin-6-OL can be compared with other similar compounds, such as:
4-Chlorofuro[2,3-B]quinolin-6-OL: Similar structure but with a chlorine atom instead of a methoxy group.
4-Methoxyfuro[2,3-B]quinolin-7-OL: Similar structure but with the hydroxyl group at the 7-position.
6-Benzyloxy-4-methoxyfuro[2,3-B]quinoline: Similar structure but with a benzyloxy group at the 6-position.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
65967-10-4 |
|---|---|
Formule moléculaire |
C12H9NO3 |
Poids moléculaire |
215.20 g/mol |
Nom IUPAC |
4-methoxyfuro[2,3-b]quinolin-6-ol |
InChI |
InChI=1S/C12H9NO3/c1-15-11-8-4-5-16-12(8)13-10-3-2-7(14)6-9(10)11/h2-6,14H,1H3 |
Clé InChI |
AHHIWCCQDAZEOW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=COC2=NC3=C1C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


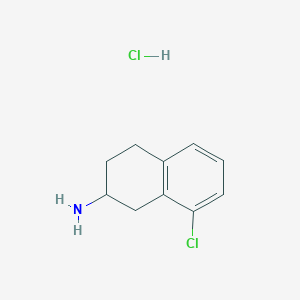
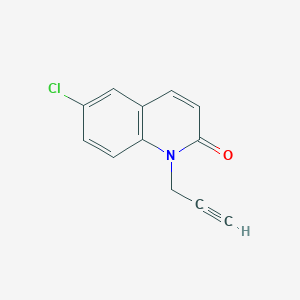



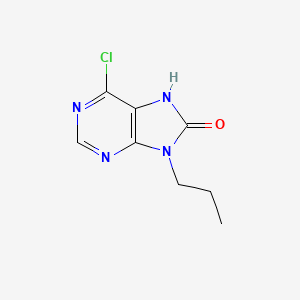
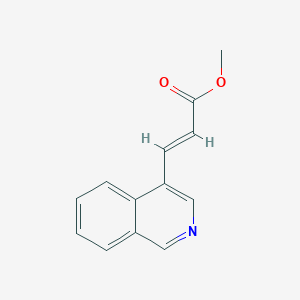
![7-methyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11890826.png)
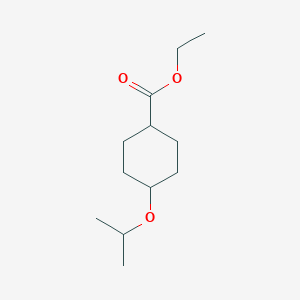
![8-Ethylisoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B11890842.png)

